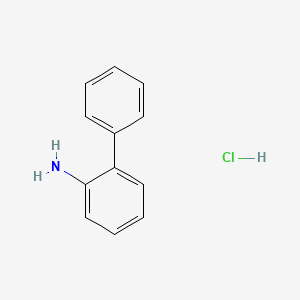

2-Biphenylamine hydrochloride

Übersicht

Beschreibung

2-Biphenylamine hydrochloride is a compound that has been studied for various pharmacological and chemical properties. It is known to have some central nervous system stimulant effects and can affect blood pressure in humans and animals. In research, it has been used as a chemical intermediate and has been evaluated for its potential carcinogenic effects when included in diets of laboratory animals .

Synthesis Analysis

The synthesis of related biphenyl compounds often involves complex chemical reactions. For instance, chlorinated biphenyl catechols, which are structurally related to 2-biphenylamine hydrochloride, can be synthesized using the Cadogan reaction, which couples dimethyl catechol ethers with dichloroaniline. This is followed by demethylation with BBr3 to yield the target catechols . Although this specific synthesis does not directly pertain to 2-biphenylamine hydrochloride, it provides insight into the types of reactions that biphenyl compounds may undergo.

Molecular Structure Analysis

The molecular structure of biphenyl compounds can be quite complex and is often determined using techniques such as X-ray diffractometry (XRD). For example, the molecular structure of a related compound, 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine, was described to have two intramolecular hydrogen bonds . While this does not directly describe 2-biphenylamine hydrochloride, it suggests that biphenyl compounds can form stable intramolecular hydrogen bonds, which could influence their chemical behavior.

Chemical Reactions Analysis

The electrochemical copolymerization of 2-aminodiphenylamine (a compound related to 2-biphenylamine) with aniline has been studied, indicating that biphenylamines can participate in polymer formation reactions. The copolymer formed from 2-aminodiphenylamine and aniline showed different electrochemical characteristics from the corresponding homopolymers, suggesting that 2-biphenylamine derivatives may also form unique copolymers with distinct properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-biphenylamine hydrochloride have been studied in the context of its pharmacological activity. It has been found to be a vasopressor agent, although less potent than epinephrine, and has a longer duration of pressor effect compared to amphetamine. It also exhibits relaxant effects on isolated rabbit jejunum and depresses the function of the isolated perfused cat heart . Additionally, the compound has been tested in carcinogenesis bioassays, where it was fed to rats and mice in diets to assess its long-term effects. The studies found that it was not carcinogenic for rats but did induce hemangiosarcomas in female mice, suggesting species-specific carcinogenic potential .

Wissenschaftliche Forschungsanwendungen

Application Summary

2-Biphenylamine hydrochloride has been used in carcinogenesis bioassays . These are tests conducted to determine whether a substance can cause cancer in lab animals, which can provide valuable information about potential cancer risks for humans.

Method of Application

Results and Outcomes

The results showed that mean body weights of high-dose rats of both sexes and of low-dose male rats were slightly lower than those of controls . In dosed male rats, there was a compound-related increased incidence of kidneys with inflammatory cells and interstitial fibrosis . No tumors in dosed rats were associated with the chemical .

In mice, hemangiosarcoma of the circulatory system occurred in female mice with a statistically significant positive trend . The observed incidences of hemangiosarcoma were 0/49 (0%), 1/50 (2%), and 7/50 (14%) in controls, low- and high-dose groups, respectively .

Chemical Properties and Handling

2-Biphenylamine hydrochloride is a pale yellow crystal or off-white chunky solid . It’s insoluble in water and probably combustible . It’s an acidic organic salt of an amine, generally soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . They react as acids to neutralize bases . Many of these compounds catalyze organic reactions .

In case of a spill while handling this chemical, it’s recommended to remove all sources of ignition, dampen the solid spill material with 60-70% ethanol, and transfer the dampened material to a suitable container . This material should be stored at ambient temperatures .

Phenylamine Compounds

While not specifically about 2-Biphenylamine hydrochloride, phenylamine compounds, which include 2-Biphenylamine hydrochloride, have some interesting properties . The lone pair on the nitrogen atom interacts with the delocalized electrons in the benzene ring . This interaction increases the electron density around the ring, making the ring much more reactive than it is in benzene itself . It also reduces the availability of the lone pair on the nitrogen to take part in other reactions . In particular, it makes phenylamine much more weakly basic than primary amines where the -NH 2 group isn’t attached to a benzene ring .

Chemical Properties and Handling

2-Biphenylamine hydrochloride is a pale yellow crystal or off-white chunky solid . It’s insoluble in water and probably combustible . It’s an acidic organic salt of an amine, generally soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . They react as acids to neutralize bases . Many of these compounds catalyze organic reactions .

In case of a spill while handling this chemical, it’s recommended to remove all sources of ignition, dampen the solid spill material with 60-70% ethanol, and transfer the dampened material to a suitable container . This material should be stored at ambient temperatures .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-phenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N.ClH/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYYXPLERUSFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N.ClH, C12H12ClN | |

| Record name | 2-BIPHENYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020163 | |

| Record name | 2-Biphenylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-biphenylamine hydrochloride appears as pale yellow crystals or off-white chunky solid. (NTP, 1992) | |

| Record name | 2-BIPHENYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-BIPHENYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

2-Biphenylamine hydrochloride | |

CAS RN |

2185-92-4 | |

| Record name | 2-BIPHENYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | [1,1′-Biphenyl]-2-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2185-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Biphenylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Biphenylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

387 °F (possible decomposition) (NTP, 1992) | |

| Record name | 2-BIPHENYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

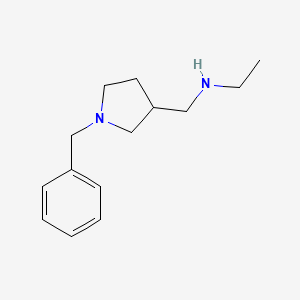

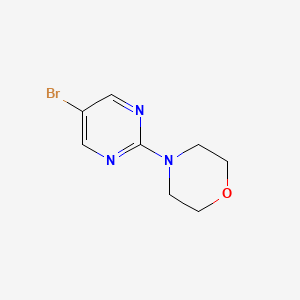

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane](/img/structure/B1276907.png)